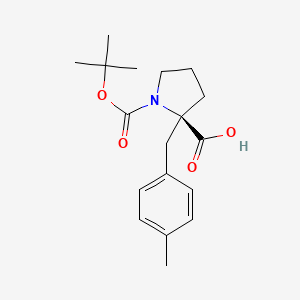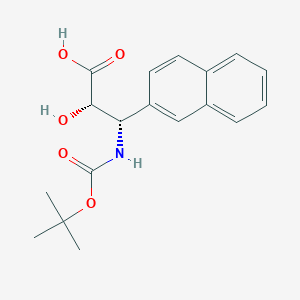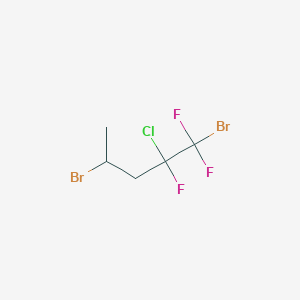
1,4-Dibromo-2-chloro-1,1,2-trifluoropentane
Übersicht
Beschreibung
1,4-Dibromo-2-chloro-1,1,2-trifluoropentane is an organohalide compound with the molecular formula C5H6Br2ClF3 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-chloro-1,1,2-trifluoropentane can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the bromination and chlorination of 1,1,2-trifluoropentane. The reaction conditions typically include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound while maintaining high purity levels. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the final product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2-chloro-1,1,2-trifluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of more complex fluorinated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions to replace halogen atoms.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the halogens.
Reduction: Less halogenated derivatives of the original compound.
Oxidation: More complex fluorinated compounds with additional functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-chloro-1,1,2-trifluoropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to its overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
- 1,2-Dibromo-3-chloropropane
- 1-Bromo-4-chloro-2-fluorobenzene
Uniqueness
1,4-Dibromo-2-chloro-1,1,2-trifluoropentane is unique due to its specific combination of bromine, chlorine, and fluorine atoms on a pentane backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. Compared to similar compounds, it offers a different reactivity profile and potential for forming diverse products.
Eigenschaften
IUPAC Name |
1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2ClF3/c1-3(6)2-4(8,9)5(7,10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVIXTLECMSVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)Br)(F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382123 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-57-4 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)
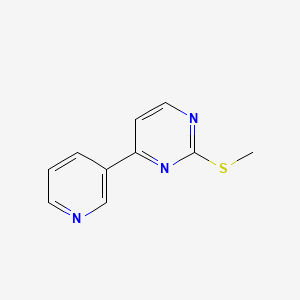

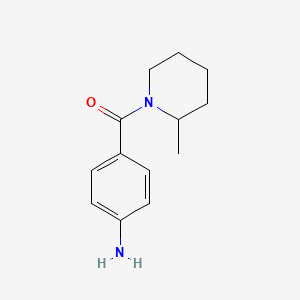
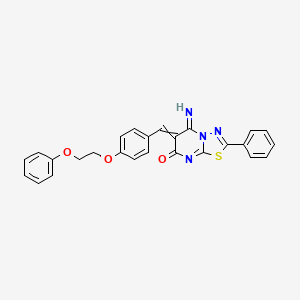
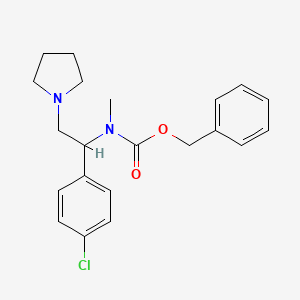


![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)
